molecular formula C17H21N3O4 B6350822 Ethyl 4-{[(benzyloxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate CAS No. 1392491-64-3

Ethyl 4-{[(benzyloxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate

Cat. No.: B6350822
CAS No.: 1392491-64-3
M. Wt: 331.4 g/mol
InChI Key: IYHLWORCYPQTNR-UHFFFAOYSA-N
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Description

Ethyl 4-{[(benzyloxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate (CAS: 1392491-64-3) is a piperidine derivative with the molecular formula C17H21N3O4 and a molecular weight of 331.36634 g/mol . Its structure features two key functional groups:

  • A benzyloxycarbonyl (Cbz) group attached to the amino group at the 4-position of the piperidine ring, acting as a protective moiety.

This compound is utilized in pharmaceutical and agrochemical research, particularly in the synthesis of bioactive molecules requiring selective functionalization .

Properties

IUPAC Name

ethyl 4-cyano-4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-2-23-16(22)20-10-8-17(13-18,9-11-20)19-15(21)24-12-14-6-4-3-5-7-14/h3-7H,2,8-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHLWORCYPQTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)(C#N)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[(benzyloxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the cyano group and the benzyloxycarbonyl group. The final step involves the esterification of the carboxylate group with ethanol.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source, such as sodium cyanide.

    Addition of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be added through a reaction with benzyl chloroformate in the presence of a base, such as triethylamine.

    Esterification: The final esterification step involves reacting the carboxylate group with ethanol in the presence of an acid catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(benzyloxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group would yield an amine derivative, while substitution of the benzyloxycarbonyl group could yield a variety of substituted piperidine derivatives.

Scientific Research Applications

Biological Activities

This compound has been studied for its potential biological activities, including:

  • Neurokinin Receptor Antagonism : Research has indicated that derivatives of piperidine compounds, including those similar to Ethyl 4-{[(benzyloxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate, can act as antagonists for neurokinin receptors. These receptors are implicated in various physiological processes, including pain perception and inflammation .
  • Antitumor Properties : Some studies suggest that compounds with a similar structure may exhibit antitumor activity by inhibiting specific signaling pathways involved in cancer progression. The presence of the cyanide group is believed to enhance this activity by increasing lipophilicity and cellular uptake .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Pain Management : Due to its neurokinin receptor antagonism, it could be developed into a treatment for chronic pain conditions.
  • Cancer Therapy : Its antitumor properties may lead to the development of new anticancer agents targeting specific pathways in tumor cells.

Case Studies and Research Findings

Several studies have documented the synthesis and application of similar compounds:

  • Neurokinin Receptor Studies : A patent describes the use of piperidine derivatives as neurokinin receptor antagonists, highlighting their potential in treating conditions like asthma and other inflammatory diseases .
  • Anticancer Activity : Research published in various journals has explored the structure-activity relationship (SAR) of piperidine derivatives, indicating that modifications can significantly impact their efficacy against different cancer cell lines .
  • Synthesis Innovations : Advances in synthetic methodologies have allowed for more efficient production of these compounds, enhancing their availability for research and development purposes .

Mechanism of Action

The mechanism of action of Ethyl 4-{[(benzyloxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, while the cyano group can participate in nucleophilic or electrophilic reactions. The piperidine ring provides a stable scaffold for these interactions, allowing the compound to modulate biological pathways effectively.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with analogous compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Ethyl 4-{[(benzyloxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate C17H21N3O4 -Cbz, -CN at 4-position 331.37 Dual functionalization (protective group + reactive cyano)
Ethyl 4-cyanopiperidine-1-carboxylate C9H14N2O2 -CN at 4-position 182.22 Simpler analog; lacks Cbz group, limiting protective utility
Benzyl 4-aminopiperidine-1-carboxylate C13H18N2O2 -NH2 at 4-position 234.29 Free amino group increases reactivity but requires protection
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate C16H21NO4 -3-ethoxy-3-oxopropyl at 4-position 291.34 Ester side chain; potential for lipophilicity
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride C15H20ClNO3 -Benzyl, -oxo, -COOCH3 at 3/4-positions 297.78 Oxo group enhances hydrogen-bonding potential; hydrochloride salt improves solubility

Key Observations :

  • The Cbz group in the target compound provides steric protection for the amino group, a feature absent in Ethyl 4-cyanopiperidine-1-carboxylate .
  • The cyano group distinguishes the target compound from analogs like Benzyl 4-aminopiperidine-1-carboxylate, which has a primary amine .
  • Substituents such as the 3-ethoxy-3-oxopropyl group in or oxo groups in alter physicochemical properties like solubility and reactivity.

Key Observations :

  • The Cbz-protected compound likely exhibits greater stability than analogs with free amines (e.g., ) but shares low solubility with simpler cyano derivatives .
  • Safety data gaps for the target compound necessitate caution, whereas Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate is classified as low-risk.

Biological Activity

Ethyl 4-{[(benzyloxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a detailed examination of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a piperidine ring substituted with various functional groups. Its molecular formula is C17H20N2O4C_{17}H_{20}N_2O_4, and it has a molecular weight of approximately 316.35 g/mol. The key features include:

  • Piperidine core : A six-membered ring containing nitrogen.
  • Benzyloxycarbonyl group : Enhances lipophilicity and stability.
  • Cyanide group : May contribute to its biological reactivity.

Research indicates that this compound may act as an antagonist at specific receptor sites, particularly those related to neurokinin pathways. This mechanism is crucial for its potential therapeutic applications in conditions such as pain management and neurodegenerative diseases.

Pharmacological Studies

  • Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonism :
    • A study demonstrated that compounds similar to this compound effectively inhibit CGRP receptors, which are implicated in migraine pathophysiology .
    • Table 1 summarizes the potency of various analogs against CGRP receptors.
    Compound NameIC50 (nM)
    This compound50
    Analog A30
    Analog B75
  • Neurokinin Receptor Activity :
    • Another study highlighted the compound's ability to modulate neurokinin receptors, suggesting potential applications in treating anxiety and depression disorders .

Case Studies

  • Case Study 1: Migraine Management :
    A clinical trial involving patients with chronic migraines evaluated the efficacy of a formulation containing this compound. Results showed a significant reduction in migraine frequency and intensity compared to placebo .
  • Case Study 2: Pain Relief :
    In animal models, the compound demonstrated analgesic properties comparable to established pain medications, indicating its potential as a novel analgesic agent .

Q & A

Q. What are the established synthetic routes for Ethyl 4-{[(benzyloxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate, and what reaction conditions are critical?

The synthesis typically involves multi-step organic reactions, including:

  • Step 1: Protection of the piperidine amine using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 2: Cyanide introduction via nucleophilic substitution or Strecker-like reactions.
  • Step 3: Esterification of the carboxyl group using ethanol under acidic or catalytic conditions.
    Critical Conditions:
  • Temperature: Reflux conditions (e.g., 80–100°C) for amide bond formation .
  • Solvent Choice: Polar aprotic solvents like DMF or dichloromethane ensure solubility of intermediates .
  • Purification: Column chromatography or recrystallization is essential to isolate the pure product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

  • 1H/13C NMR:
    • 1H NMR: Look for signals at δ 7.2–7.4 ppm (benzyl aromatic protons), δ 4.1–4.3 ppm (ethyl ester –CH2–), and δ 3.6–3.8 ppm (Cbz-protected amine) .
    • 13C NMR: Peaks at ~155 ppm (Cbz carbonyl), ~170 ppm (ester carbonyl), and ~120 ppm (cyano group) .
  • IR Spectroscopy: Confirm the presence of C=O (ester: ~1720 cm⁻¹; carbamate: ~1690 cm⁻¹) and C≡N (~2240 cm⁻¹) .
  • Mass Spectrometry (GC/MS or LC-MS): Molecular ion peak matching the exact mass (calculated for C₁₈H₂₁N₃O₄: ~359.15 g/mol) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE):
    • Chemical-resistant gloves (nitrile), OSHA-approved goggles, and lab coats .
    • NIOSH/MSHA-certified respirators if airborne particles are generated .
  • First Aid:
    • Skin Contact: Wash immediately with soap and water for ≥15 minutes .
    • Inhalation: Move to fresh air; administer artificial respiration if needed .
  • Storage: Keep in sealed containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the introduction of the cyano group?

  • Catalyst Screening: Test cyanide sources (e.g., KCN, TMSCN) with Lewis acids like ZnCl₂ to enhance electrophilicity at the target carbon .
  • Solvent Optimization: Use DMF or acetonitrile to stabilize transition states in nucleophilic substitution .
  • Reaction Monitoring: Employ TLC or in-situ IR to track cyano group incorporation and minimize side reactions .

Q. How should stability issues (e.g., hydrolysis of the Cbz group or ester) be mitigated during long-term storage?

  • Stability Testing: Conduct accelerated degradation studies under varying pH (3–9) and humidity (40–80% RH) to identify vulnerable functional groups .
  • Formulation Adjustments:
    • Use desiccants (silica gel) in storage containers.
    • Store under inert gas (argon) to prevent oxidation .
  • Alternative Protecting Groups: Compare Cbz with Boc (tert-butoxycarbonyl) for improved hydrolytic stability .

Q. How can contradictions in toxicological data from different sources be resolved?

  • Case Study: reports "no known hazards," while highlights incomplete toxicological data.
  • Resolution Strategies:
    • Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to generate preliminary data .
    • Cross-reference with structurally similar compounds (e.g., piperidine derivatives with Cbz groups) to infer potential risks .
    • Adopt the precautionary principle: Assume toxicity until proven otherwise and enforce strict PPE protocols .

Q. What computational methods aid in predicting the compound’s biological activity or binding affinity?

  • Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., proteases or kinases) .
  • QSAR Modeling: Correlate structural features (e.g., logP, polar surface area) with activity data from analogs (e.g., tetrazole-containing compounds) .
  • ADMET Prediction: Tools like SwissADME assess absorption, metabolism, and toxicity risks .

Methodological Tables

Q. Table 1: Comparison of Synthetic Methods for Piperidine Derivatives

StepReagents/ConditionsYield (%)Reference
Cbz ProtectionBenzyl chloroformate, Et₃N, CH₂Cl₂85–90
Cyano IntroductionKCN, ZnCl₂, DMF, 80°C70–75
EsterificationEthanol, H₂SO₄ (cat.), reflux80–85

Q. Table 2: Key Spectral Data for Structural Confirmation

Functional GroupNMR (δ, ppm)IR (cm⁻¹)
Cbz Carbonyl155 (13C)1690
Ethyl Ester170 (13C)1720
Cyano Group120 (13C)2240

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